molecular formula C14H22N2O3 B1375437 Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1160246-93-4

Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1375437
M. Wt: 266.34 g/mol
InChI Key: UVHFFLIARIPWCK-UHFFFAOYSA-N
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Description

“Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound . It’s related to “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate”, which has been studied in the context of organic chemistry .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” has been synthesized through the reaction with N,N-dimethylformamide dimethyl acetal .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” can be represented by the InChI code: 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” have been studied . It reacts with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products .

Scientific Research Applications

Organic Chemistry

“Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a compound that has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans . These compounds are of interest due to their potential as biologically active heterocyclic compounds .

Method of Application

The compound reacts with N,N-dimethylformamide dimethyl acetal at a molar ratio of 1:1.5 in toluene. The reaction is heated for 2 hours under reflux with stirring .

Results and Outcomes

The reaction results in a mixture of isomeric condensation products. These compounds were separated due to their different solubilities in hexane and were isolated in 44% and 17% yield, respectively .

Organic Chemistry

“Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” has been used in the synthesis of fused spirocyclic pyrazoles . These compounds are of interest due to their potential as biologically active heterocyclic compounds .

Method of Application

The compound reacts with hydrazine hydrate in boiling ethanol over a period of 1 hour . This reaction leads to the formation of fused spirocyclic pyrazoles which were readily acylated at the NH nitrogen atom under conditions typical of pyrazoles .

Results and Outcomes

The reaction results in the formation of 8-unsubstituted amine dihydrochloride in quantitative yield . This compound attracts interest as a substrate for further functionalization via replacement of hydrogen at the nitrogen atom in the piperidine ring .

Organic Chemistry

“Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” has been used in the synthesis of fused spirocyclic pyrazoles . These compounds are of interest due to their potential as biologically active heterocyclic compounds .

Method of Application

The compound reacts with N,N-dimethylformamide dimethyl acetal at a molar ratio of 1:1.5 in toluene. The reaction is heated for 2 hours under reflux with stirring . This reaction leads to the formation of isomeric condensation products .

Results and Outcomes

The reaction results in a mixture of isomeric condensation products. These compounds were separated due to their different solubilities in hexane and were isolated in 44% and 17% yield, respectively . The structure of these compounds was determined on the basis of their spectral parameters, elemental compositions, and chemical transformations .

Future Directions

The future directions for the study of “Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. The development of new synthetic routes and the study of its reactivity could provide valuable insights into its chemical behavior .

properties

IUPAC Name

tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFFLIARIPWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162498
Record name 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

1160246-93-4
Record name 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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